Cas no 371935-74-9 (PI-103)
PI-103 structure
Product Name:PI-103
Numero CAS:371935-74-9
MF:C19H16N4O3
MW:348.355343818665
MDL:MFCD11983145
CID:67882
PubChem ID:9884685
Update Time:2025-04-18
PI-103 Proprietà chimiche e fisiche
Nomi e identificatori
-
- PI 103 hydrochloride
- PI-103
- 3-(4-morpholin-4-ylpyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
- 3-[4-(4-MORPHOLINYLPYRIDO)[3',2':4,5]FURO[3,2-D]PYRIMIDIN-2-YL]PHENOL HYDROCHLORIDE
- Name: Y 27632
- Phenol, 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]-
- PI 103
- PI-103 (FREE BASE) (PI 103)
- X6K
- PI103
- 3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol
- YQX02F616F
- AK163162
- 3-[4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- 3-(4-Morpholin-4-Ylpyrido[3',2':4,5]furo[3,2-D]pyrimidin-2-Yl)phenol
- Phenol, 3-(4-(4-morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)-
- s1038
- PIK-103
- NSC-776996
- BCP19373
- NCGC00187906-03
- 371935-74-9 (free base)
- NCGC00187906-01
- BRD-K67868012-003-01-5
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl]phenol
- NSC-759676
- BCP01923
- HMS3650M10
- 3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenol
- 3-(4-morpholinopyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
- compound 2 [PMID: 17601739]
- 3-(4-morpholin-4-ylpyrido[3 ,2 :4,5]furo[3,2-d]pyrimidin-2-yl)phenol
- MFCD11983145
- Kinome_3597
- CCG-101301
- SW218117-2
- AC-31514
- SCHEMBL258242
- HMS3654E09
- EX-A039
- BCPP000107
- SMR002530603
- CHEMBL573339
- HMS3295E19
- HY-10115
- 4l23
- FT-0712341
- 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]
- cid_9884685
- AMY23717
- PI-103 HCl
- 3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- CHEBI:90524
- NSC776996
- HMS3244E11
- 3-(4-(4-morpholinyl)pyrido[3?,2?:4,5]furo[3,2-d]pyrimidin-2- yl)phenol
- NCGC00187906-02
- HMS3244E12
- DTXSID40190676
- mTOR Inhibitor, PI103
- MLS006010988
- AKOS024462563
- 371935-74-9
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol
- TUVCWJQQGGETHL-UHFFFAOYSA-N
- AS-16221
- UNII-YQX02F616F
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2,4,6,9,11-hexaen-4-yl]phenol
- 2x6k
- BDBM25045
- GTPL5701
- pyridofuropyrimidine derivative, 2
- 3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol
- NCGC00187906-15
- NSC759676
- SR-01000946304
- PI-103 hydrobromide
- HMS3244F11
- PI 103 hydrobromide
- CS-0127
- HMS3229C15
- PIK 103
- PI 3-K Inhibitor V
- Q27088379
- SR-01000946304-1
- 3-[4-(4-Morpholinylpyrido[3',2',4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- 3-[6-(MORPHOLIN-4-YL)-8-OXA-3,5,10-TRIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL]PHENOL
- BRD-K67868012-001-07-6
- SDCCGSBI-0086698.P006
- 3-[4-Morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyriMidin-2-yl]phenol
- PI-103?
- BRD-K67868012-003-02-3
-
- MDL: MFCD11983145
- Inchi: 1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2
- Chiave InChI: TUVCWJQQGGETHL-UHFFFAOYSA-N
- Sorrisi: O1CCN(C2=C3C(C4=CC=CN=C4O3)=NC(C3C=CC=C(C=3)O)=N2)CC1
Proprietà calcolate
- Massa esatta: 384.09900
- Massa monoisotopica: 348.12224039g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 2
- Complessità: 489
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 84.5
- XLogP3: 2.7
Proprietà sperimentali
- Punto di ebollizione: 520.25°C at 760 mmHg
- PSA: 84.51000
- LogP: 3.84720
PI-103 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PI-103 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P125961-10mg |
PI-103 |
371935-74-9 | ≥98% | 10mg |
¥707.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P125961-50mg |
PI-103 |
371935-74-9 | ≥98% | 50mg |
¥2537.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P125961-100mg |
PI-103 |
371935-74-9 | ≥98% | 100mg |
¥4024.90 | 2023-09-01 | |
| DC Chemicals | DC7232-100 mg |
PI103 |
371935-74-9 | >98% | 100mg |
$375.0 | 2022-02-28 | |
| DC Chemicals | DC7232-250 mg |
PI103 |
371935-74-9 | >98% | 250mg |
$750.0 | 2022-02-28 | |
| DC Chemicals | DC7232-1 g |
PI103 |
371935-74-9 | >98% | 1g |
$1500.0 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S1038-10mM (1mL in DMSO) |
PI-103 |
371935-74-9 | 99.59% | 10mM (1mL in DMSO) |
¥ 1103.62 | 2023-11-02 | |
| S e l l e c k ZHONG GUO | S1038-5mg |
PI-103 |
371935-74-9 | 99.59% | 5mg |
¥ 1211.49 | 2023-11-02 | |
| S e l l e c k ZHONG GUO | S1038-10mg |
PI-103 |
371935-74-9 | 99.59% | 10mg |
RMB2226.16 | 2021-06-18 | |
| S e l l e c k ZHONG GUO | S1038-25mg |
PI-103 |
371935-74-9 | 99.59% | 25mg |
¥ 3023.41 | 2023-11-02 |
PI-103 Letteratura correlata
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Related Categories
- Solventi e Chimici organici Composti organici composti eterociclici organici Furano-piridine Furano-piridine
- Solventi e Chimici organici Composti organici composti eterociclici organici Furano-piridine
- Prodotti Farmaceutici e Biochimici Medicale, fornisci solo il testo tradotto. Classe target
- Altro, fornisci solo la traduzione del testo. Reagenti chimici
371935-74-9 (PI-103) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso